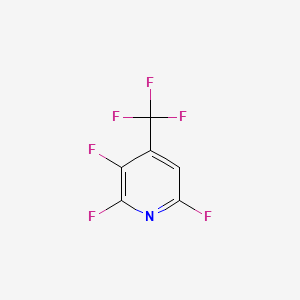

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,3,6-trifluoro-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF6N/c7-3-1-2(6(10,11)12)4(8)5(9)13-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODFHNWFNCGXOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80382336 | |

| Record name | 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84940-46-5 | |

| Record name | 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80382336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trifluoro-4-(Trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine (CAS No. 84940-46-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a key building block in the development of novel pharmaceuticals and agrochemicals. The document details its chemical and physical properties, provides insights into its synthesis, and discusses its applications in medicinal chemistry. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering detailed experimental protocols and data to facilitate its use in the laboratory.

Chemical and Physical Properties

This compound, with the CAS number 84940-46-5, is a highly fluorinated pyridine derivative.[1][2] The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its chemical reactivity and physical properties, making it a valuable synthon for introducing fluorine into organic molecules. The trifluoromethyl group, in particular, is known to enhance the metabolic stability and lipophilicity of drug candidates.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 84940-46-5 |

| Molecular Formula | C₆HF₆N |

| Molecular Weight | 201.07 g/mol [1] |

| Appearance | Clear, colorless liquid |

| Purity | ≥97% |

Synthesis of Trifluoromethylpyridines: General Strategies

The synthesis of trifluoromethylpyridines (TFMPs) is a critical area of research due to their importance as intermediates in the production of various bioactive molecules.[3][4] Several general methods have been developed for their preparation, primarily falling into two categories:

-

Chlorine/Fluorine Exchange: This method typically involves the chlorination of a picoline precursor to form a trichloromethylpyridine, followed by a fluorine exchange reaction using a fluorinating agent.[3]

-

Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from smaller, trifluoromethyl-containing building blocks.[3]

Illustrative Experimental Protocol: Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol details the synthesis of 4-fluoropyridine from 4-aminopyridine and can be adapted for the synthesis of other fluorinated pyridines.[5]

Materials:

-

4-Aminopyridine

-

42% aqueous solution of HBF₄

-

Sodium nitrite

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Calcium Hydride

Procedure:

-

In a two-necked round-bottom flask equipped with a thermometer and a stirring bar, charge a 42% aqueous solution of HBF₄.

-

Add 4-aminopyridine and dissolve by heating to 40 °C.

-

Cool the solution to 5-7 °C in an ice-water bath to allow for the crystallization of 4-pyridylammonium tetrafluoroborate.

-

Slowly add sodium nitrite to the suspension, maintaining the temperature between 5-9 °C.

-

After the addition is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to 25 °C.

-

Slowly add the reaction mixture to an aqueous solution of NaHCO₃.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and dry with anhydrous Na₂SO₄.

-

Filter the solution and add well-crushed CaH₂ to thoroughly dry the solution overnight.

-

Remove the solvent by distillation to obtain 4-fluoropyridine.

Diagram 1: Synthesis of 4-Fluoropyridine

Caption: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction.

Chemical Reactivity and Applications

The highly electrophilic nature of the perfluorinated pyridine ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms at positions 2, 4, and 6 are potential sites for substitution by various nucleophiles.

Nucleophilic Aromatic Substitution

The regioselectivity of nucleophilic attack on polyfluorinated pyridines is influenced by the electronic effects of the substituents and the reaction conditions. In pentafluoropyridine, nucleophilic attack generally occurs preferentially at the 4-position.[6] The presence of the electron-withdrawing trifluoromethyl group at the 4-position of the target molecule is expected to further activate the ring towards nucleophilic attack, primarily at the 2- and 6-positions.

Diagram 2: Nucleophilic Aromatic Substitution

Caption: General Mechanism of Nucleophilic Aromatic Substitution.

Cross-Coupling Reactions

Trifluoromethyl-substituted pyridines are valuable partners in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in many pharmaceutical compounds.[7]

Diagram 3: Suzuki-Miyaura Cross-Coupling

Caption: Catalytic Cycle of Suzuki-Miyaura Cross-Coupling.

Spectral Data

Detailed spectral data for this compound is not widely published. However, the following tables provide typical chemical shift ranges for related fluorinated pyridine compounds, which can aid in the characterization of the target molecule.

Table 2: Typical ¹H and ¹³C NMR Chemical Shifts for Fluorinated Pyridines

| Nucleus | Chemical Shift (ppm) | Notes |

| ¹H | 7.0 - 9.0 | Aromatic protons on the pyridine ring. |

| ¹³C | 110 - 160 | Aromatic carbons. Carbons attached to fluorine will show C-F coupling. |

Table 3: Typical ¹⁹F NMR Chemical Shifts

| Functional Group | Chemical Shift (ppm vs. CFCl₃) |

| -CF₃ on an aromatic ring | -60 to -70 |

| Aromatic C-F | -80 to -170 |

Safety and Handling

As with all highly fluorinated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex fluorinated molecules with potential applications in the pharmaceutical and agrochemical industries. Its unique electronic properties and reactivity make it an attractive starting material for the introduction of fluorinated pyridine moieties into drug candidates. This guide provides a foundational understanding of its properties, synthesis, and reactivity to support further research and development in this area.

References

- 1. This compound | 84940-46-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 5. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 6. 93. Heterocyclic polyfluoro-compounds. Part IV. Nucleophilic substitution in pentafluoropyridine: the preparation and properties of some 4-substituted 2,3,5,6-tetrafluoropyridines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine molecular weight

An In-depth Technical Guide to 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

This technical guide provides a comprehensive overview of this compound, a fluorinated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development and materials science.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a foundational understanding of this compound.

| Property | Value |

| Molecular Formula | C₆HF₆N |

| Molecular Weight | 201.07 g/mol |

| CAS Number | 84940-46-5 |

Synthesis of Fluorinated Pyridines: A General Overview

Two prevalent methods for the synthesis of trifluoromethylpyridine (TFMP) derivatives are:

-

Chlorine/Fluorine Exchange: This method often starts with a corresponding trichloromethylpyridine and involves a halogen exchange reaction to introduce fluorine.

-

Building Block Approach: This strategy involves the construction of the pyridine ring from a smaller, trifluoromethyl-containing building block.

A third, less common method involves the direct introduction of a trifluoromethyl group using a trifluoromethyl active species that reacts with bromo- or iodopyridines.

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic approach that could be adapted for the synthesis of this compound, based on common reactions for preparing fluorinated pyridines.

Caption: Generalized synthetic workflow for fluorinated pyridines.

Applications in Research and Development

Fluorinated pyridines, including those with trifluoromethyl groups, are pivotal in the development of new pharmaceuticals and agrochemicals. The incorporation of fluorine and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, binding affinity to biological targets, and lipophilicity, which are all critical properties for bioactive compounds.

While specific biological activities or signaling pathway involvements for this compound are not extensively documented, its structural motifs are found in a variety of biologically active molecules. For instance, the trifluoromethylpyridine core is a key component in several commercialized agrochemicals.[1] The 4-trifluoromethyl-substituted pyridine moiety, in particular, is present in agrochemicals like flonicamid and pyroxsulam.[1]

Spectroscopic Data

Detailed spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and MS) for this compound are not publicly available. The acquisition and analysis of such data would be a critical step for any researcher working with this compound to confirm its identity and purity.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential in various fields of chemical research, particularly in the design of novel bioactive molecules. While specific experimental and biological data for this compound remain limited in the public domain, the general understanding of fluorinated pyridine synthesis and their applications provides a strong basis for its exploration by researchers and drug development professionals. Further investigation into its synthesis, reactivity, and biological properties is warranted to fully unlock its potential.

References

An In-depth Technical Guide to the Chemical Properties of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical properties of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine. This highly fluorinated pyridine derivative is a key building block in the synthesis of complex organic molecules, particularly within the agrochemical and pharmaceutical industries. This document consolidates available data on its physicochemical properties, synthesis, and reactivity. Due to its primary role as a chemical intermediate, direct biological activity and associated signaling pathway data are not available in the current literature. Therefore, this guide focuses on its chemical characteristics to aid researchers in its application for synthetic chemistry.

Core Chemical Properties

This compound is a stable organic compound under standard conditions. The presence of multiple fluorine atoms and a trifluoromethyl group significantly influences its chemical and physical properties, rendering the pyridine ring highly electron-deficient.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| Molecular Formula | C₆HF₆N | [1][2] |

| Molecular Weight | 201.07 g/mol | [1][2] |

| CAS Number | 84940-46-5 | [1][3] |

| Physical State | Solid | [3] |

| Appearance | Clear, colorless | |

| Boiling Point | 104-106 °C | [2] |

| Density | 1.579 g/mL | [2] |

| Refractive Index | 1.3774 | [2] |

| Melting Point | Not available | |

| Solubility | Soluble in common organic solvents (qualitative). Insoluble in water (inferred from similar compounds). | [4] |

Synthesis Strategies

A plausible specific approach for this compound would involve the multi-step transformation of a substituted picoline, though the precise starting material and conditions are not documented in available literature.

Chemical Reactivity

The reactivity of this compound is dominated by the electron-deficient nature of the pyridine ring, a consequence of the strong electron-withdrawing effects of the three fluorine atoms and the trifluoromethyl group. This high degree of activation makes the compound susceptible to nucleophilic aromatic substitution (SNAr).[7]

Nucleophilic Aromatic Substitution (SNAr)

Polyfluorinated pyridines are known to undergo nucleophilic substitution, where a fluorine atom is displaced by a nucleophile. The positions most susceptible to attack are typically the 2-, 4-, and 6-positions. For pentafluoropyridine, substitution occurs preferentially at the 4-position.[8] The regioselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

Given the substitution pattern of this compound, nucleophilic attack would be expected to occur at one of the fluorine-substituted positions, likely influenced by steric and electronic factors. However, specific experimental protocols for such reactions with this compound are not available in the reviewed literature.

Spectroscopic Data

Detailed spectroscopic data (1H NMR, 13C NMR, 19F NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. For structurally related compounds, such as other trifluoromethylpyridines, spectroscopic information can be found in various chemical databases and literature.[9][10][11][12][13] Researchers are advised to acquire their own analytical data upon synthesis or purchase of this compound.

Biological Activity and Applications

There is no available literature detailing any direct biological activity or involvement in signaling pathways for this compound. Its highly functionalized and electron-deficient nature strongly suggests its role as a versatile intermediate in the synthesis of more complex, biologically active molecules.[14]

The trifluoromethylpyridine scaffold is a common feature in a variety of agrochemicals (including herbicides, insecticides, and fungicides) and pharmaceuticals.[5][6][15] The trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[14] Therefore, this compound is a valuable building block for the discovery and development of new chemical entities in these fields.

Safety and Handling

This compound is a hazardous chemical. It is flammable and toxic if swallowed. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound. For detailed safety information, please refer to the supplier's Safety Data Sheet (SDS).

Conclusion

This compound is a highly fluorinated pyridine derivative with significant potential as a building block in synthetic organic chemistry. Its key chemical feature is the electron-deficient nature of the pyridine ring, which predisposes it to nucleophilic aromatic substitution reactions. While specific experimental protocols for its synthesis and reactions are not widely documented, general principles of trifluoromethylpyridine chemistry provide a strong basis for its utilization. The absence of direct biological activity data underscores its role as a synthetic intermediate for the creation of novel agrochemicals and pharmaceuticals. Further research into the specific reactivity and applications of this compound is warranted.

References

- 1. This compound | 84940-46-5 [chemicalbook.com]

- 2. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 3. This compound | VSNCHEM [vsnchem.com]

- 4. Page loading... [guidechem.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. rsc.org [rsc.org]

- 10. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]

- 11. 2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. spectrabase.com [spectrabase.com]

- 13. 2-Chloro-6-(trifluoromethyl)pyridine(39890-95-4) 1H NMR spectrum [chemicalbook.com]

- 14. nbinno.com [nbinno.com]

- 15. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

An In-depth Technical Guide to the Synthesis of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

Introduction: The Significance of Polysubstituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in the development of novel pharmaceuticals and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. Among the vast array of substituted pyridines, those bearing multiple fluorine atoms and a trifluoromethyl group have garnered significant attention. The introduction of fluorine can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is a key building block in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of the synthetic routes to this valuable compound, with a focus on the underlying chemical principles and practical experimental considerations.

Retrosynthetic Analysis: A Strategic Approach to a Complex Target

A logical retrosynthetic analysis of this compound suggests a strategy centered on the late-stage introduction of fluorine atoms onto a pre-functionalized pyridine ring. The most viable approach involves the halogen exchange (Halex) reaction on a polychlorinated precursor. This strategy is advantageous as the synthesis of polychlorinated pyridines is often more straightforward and cost-effective. The key disconnection, therefore, leads back to 2,3,6-Trichloro-4-(trifluoromethyl)pyridine.

Caption: Retrosynthetic analysis of this compound.

Part 1: Synthesis of the Key Precursor: 2,3,6-Trichloro-4-(trifluoromethyl)pyridine

The industrial synthesis of 2,3,6-Trichloro-4-(trifluoromethyl)pyridine typically commences from the readily available and inexpensive starting material, 4-picoline (4-methylpyridine).[1] This multi-step process involves exhaustive chlorination of both the pyridine ring and the methyl group, followed by a halogen exchange reaction to form the trifluoromethyl group.

Step 1.1: Exhaustive Chlorination of 4-Picoline

The initial step involves the radical chlorination of 4-picoline to introduce chlorine atoms onto both the pyridine nucleus and the methyl group. This is typically achieved by treating 4-picoline with an excess of chlorine gas under high-temperature, gas-phase conditions, or in a liquid phase with radical initiators. This process is generally non-selective and leads to a mixture of chlorinated products. The desired intermediate from this step is 2,3,5,6-Tetrachloro-4-(trichloromethyl)pyridine.

Step 1.2: Fluorination of the Trichloromethyl Group

The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction. This transformation is a classic example of a Swarts reaction, where a chlorinated organic compound is treated with a metal fluoride.[2] Anhydrous hydrogen fluoride (HF) is a common reagent for this purpose, often in the presence of a Lewis acid catalyst such as antimony trifluoride (SbF₃) or iron(III) chloride (FeCl₃).[3][4] This reaction is typically carried out under pressure and at elevated temperatures. The selection of the catalyst is crucial for achieving high conversion and selectivity.

The reaction proceeds via the formation of a carbocationic intermediate, which is then attacked by a fluoride ion. The presence of the Lewis acid facilitates the cleavage of the C-Cl bond.

Caption: Workflow for the synthesis of the key precursor.

A patent describes the synthesis of 2,3,6-trichloro-5-(trichloromethyl)pyridine from 2-chloro-5-chloromethyl pyridine through a two-step chlorination process using chlorine gas, initially with UV radiation and subsequently with a WCl₆ catalyst.[5] While this is a different isomer, the general principles of exhaustive chlorination are applicable.

Part 2: The Crucial Halogen Exchange (Halex) Reaction: Synthesis of this compound

The final and most critical step in the synthesis is the conversion of the chloro-substituents on the pyridine ring to fluoro-substituents. This is accomplished through a nucleophilic aromatic substitution reaction, specifically a halogen exchange (Halex) reaction.

The choice of the fluorinating agent is paramount for the success of this reaction. Commonly used reagents include potassium fluoride (KF) and anhydrous hydrogen fluoride (HF).[3][6]

Mechanism of the Halex Reaction

The Halex reaction on an electron-deficient pyridine ring, such as 2,3,6-Trichloro-4-(trifluoromethyl)pyridine, proceeds through a Meisenheimer-like intermediate. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atom in the pyridine ring activates the chloro-substituents towards nucleophilic attack by the fluoride ion. The reaction is typically carried out in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane, to facilitate the dissolution of the fluoride salt and to promote the reaction.

References

- 1. 2,3,6-Trichloro-4-(trifluoromethyl)pyridine|CAS 81565-20-0 [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 4. CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents [patents.google.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is a highly fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its IUPAC name is This compound . The strategic incorporation of multiple fluorine atoms and a trifluoromethyl group onto the pyridine scaffold imparts unique electronic properties, enhanced metabolic stability, and increased lipophilicity, making it a valuable building block in the design of novel pharmaceuticals and advanced materials.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on experimental details and data for researchers in drug discovery and development.

Physicochemical and Spectral Data

The unique substitution pattern of this compound results in distinct physicochemical properties. While extensive experimental data for this specific molecule is not widely published, data from commercial suppliers and analogous compounds provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-Fluoro-4-(trifluoromethyl)pyridine | 2,3,6-Trifluoropyridine |

| CAS Number | 84940-46-5[4] | 118078-66-3[5] | 3512-18-3[6] |

| Molecular Formula | C₆HF₆N[4] | C₆H₃F₄N[5] | C₅H₂F₃N[6] |

| Molecular Weight | 201.07 g/mol | 165.09 g/mol [5] | 133.07 g/mol [6] |

| Appearance | Clear colorless liquid[4] | Liquid[5] | - |

| Assay | ≥96.0% (GC)[4] | ≥94%[5] | - |

| Refractive Index | 1.3745-1.3795 @ 20°C[4] | n20/D 1.400[5] | - |

| Density | - | 1.355 g/mL at 25 °C[5] | - |

Spectral Data Interpretation:

-

¹H NMR: A single signal, likely a multiplet, is expected in the aromatic region for the lone proton on the pyridine ring.

-

¹³C NMR: The spectrum will show six distinct signals for the carbon atoms of the pyridine ring and the trifluoromethyl group. The chemical shifts will be significantly influenced by the attached fluorine atoms, with characteristic C-F coupling constants.

-

¹⁹F NMR: This is the most informative NMR technique for this compound. Four distinct signals are expected: one for each of the fluorine atoms on the pyridine ring (at positions 2, 3, and 6) and one for the trifluoromethyl group at position 4. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms will provide crucial information about the substitution pattern. For example, crude ¹⁹F NMR data for 2-fluoro-4-(trifluoromethyl)pyridine shows signals at -65.12 ppm (s, 3F) and -66.52 ppm (s, 1F).[7]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of fluorine atoms and the trifluoromethyl group.

Synthesis and Reactivity

The synthesis of polyfluorinated pyridines, particularly those bearing a trifluoromethyl group, often involves multi-step processes. General strategies for the synthesis of trifluoromethylpyridines include:

-

Chlorine/Fluorine Exchange: This is a common method that starts with a chlorinated pyridine precursor. The chlorine atoms are then substituted with fluorine using a fluorinating agent. For example, the synthesis of 2,3,5-DCTF (2,3-dichloro-5-(trifluoromethyl)pyridine) can be achieved through liquid-phase chlorination of a methylpyridine derivative followed by vapor-phase fluorination.[3]

-

Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from smaller, fluorinated building blocks.[3]

-

Direct Trifluoromethylation: This involves the direct introduction of a trifluoromethyl group onto a pyridine ring using a trifluoromethylating agent.[3]

A plausible synthetic route to this compound could involve the fluorination of a corresponding polychlorinated or polybrominated 4-(trifluoromethyl)pyridine precursor. The reactivity of the halogen atoms on the pyridine ring towards nucleophilic substitution is a key factor in such syntheses.

Applications in Drug Discovery and Development

The trifluoromethylpyridine scaffold is a privileged structure in medicinal chemistry due to the advantageous properties imparted by the trifluoromethyl group.[1][2] These properties include:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation, which can increase the in vivo half-life of a drug.[1]

-

Increased Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.[1][8]

-

Modulation of Physicochemical Properties: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of nearby functional groups, affecting the molecule's overall solubility and binding characteristics.[1]

-

Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions with biological targets, such as enzymes and receptors, leading to enhanced binding affinity and potency.[1]

Derivatives of trifluoromethylpyridine have been investigated for a range of therapeutic applications, including as kinase inhibitors for the treatment of cancer.[2] The unique electronic and steric properties of these compounds make them attractive for targeting specific biological pathways.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the searched literature, a general procedure for the synthesis of a related compound, 4-fluoropyridine, via the Balz-Schiemann reaction is presented below for illustrative purposes. This type of reaction could potentially be adapted for the synthesis of more complex fluorinated pyridines.

Illustrative Protocol: Synthesis of 4-Fluoropyridine via Balz-Schiemann Reaction [9]

-

Diazotization: 4-Aminopyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled, and sodium nitrite is added slowly while maintaining a low temperature to form the diazonium salt.

-

Decomposition: The diazonium tetrafluoroborate salt is then decomposed, typically by heating, to yield 4-fluoropyridine.

-

Workup and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The crude product is then purified by distillation or chromatography.

Note: This is a generalized procedure and would require significant optimization and adaptation for the synthesis of the target molecule, this compound. The synthesis of highly fluorinated compounds often requires specialized reagents and reaction conditions.

Signaling Pathways and Logical Relationships

The direct involvement of this compound in specific signaling pathways has not been detailed in the available literature. However, based on the known activities of other trifluoromethylpyridine derivatives, it is plausible that this compound or its derivatives could act as inhibitors of protein kinases, which are key components of many signaling pathways that regulate cell growth, proliferation, and survival.[2]

Below is a generalized logical workflow for the initial stages of investigating the biological activity of a novel trifluoromethylpyridine compound like this compound.

Caption: A logical workflow for the initial biological evaluation of a novel compound.

The following diagram illustrates a simplified, hypothetical signaling pathway where a trifluoromethylpyridine derivative might act as a kinase inhibitor.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 5. 2-Fluoro-4-(trifluoromethyl)pyridine = 94 118078-66-3 [sigmaaldrich.com]

- 6. 2,3,6-Trifluoropyridine | C5H2F3N | CID 2783288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. 2,3,4-Trichloro-6-(trifluoromethyl)pyridine|CAS 1214344-06-5 [benchchem.com]

- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

Technical Safety Guide: 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the safety, handling, and properties of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine (CAS No. 84940-46-5). The information is compiled from Safety Data Sheets (SDS) and chemical databases to ensure researchers and laboratory personnel can manage this reagent safely and effectively.

Chemical Identification and Properties

This substance is a fluorinated pyridine derivative, primarily used as a building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries.

Physical and Chemical Properties

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Citation |

| Molecular Formula | C₆HF₆N | [1] |

| Molecular Weight | 201.07 g/mol | [1] |

| Physical State | Liquid | [2] |

| Appearance | Colorless | [2] |

| Boiling Point/Range | 104 - 106 °C (219.2 - 222.8 °F) | [2] |

| Specific Gravity | 1.579 g/cm³ | [2] |

| Refractive Index | 1.3745 - 1.3795 (@ 20°C) | [3] |

| Melting Point/Range | No data available | [2] |

| Solubility | No information available | [2] |

Hazard Identification and Classification

This chemical is classified as hazardous. The following GHS (Globally Harmonized System) classification provides a summary of the potential risks associated with its handling and use.

| Classification | Code | Pictogram | Signal Word |

| Flammable liquids (Category 3) | H226 | Warning | |

| Skin Corrosion/Irritation (Category 2) | H315 | Warning | |

| Serious Eye Damage/Eye Irritation (Category 2) | H319 | Warning | |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335 | Warning |

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Toxicological Data

Specific quantitative toxicological data, such as LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%), for this compound are not available in the reviewed literature.[2][4] The hazard assessment is based on the GHS classification criteria.

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory when handling this reagent. The following sections detail procedures for safe handling, emergency response, and storage.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally required. The logical workflow for selecting appropriate PPE is outlined in the diagram below.

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[5] Eyewash stations and safety showers must be readily accessible.[5]

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and clothing to prevent skin exposure.[5]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from open flames, hot surfaces, and sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[5]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from heat, sparks, and flame.[5]

First-Aid Measures Protocol

In case of exposure, follow the first-aid protocol outlined in the diagram below. Seek immediate medical attention for all exposure routes.

References

- 1. This compound | VSNCHEM [vsnchem.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound, 97%, Thermo Scientific Chemicals 1 g [thermofisher.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The available literature on 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine is limited. This guide provides a comprehensive overview of the existing data for this specific compound and supplements it with information on closely related trifluoromethylpyridines to offer a broader context for research and development.

Introduction

Trifluoromethylpyridines (TFMPs) are a critical class of heterocyclic compounds in modern medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring significantly alters the molecule's physicochemical properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This compound is a polyfluorinated derivative within this class, holding potential as a versatile building block for the synthesis of novel bioactive molecules. Its unique substitution pattern is of interest for creating compounds with specific electronic and steric profiles. This guide aims to consolidate the available technical information on this compound and related compounds, providing a valuable resource for researchers in the field.

Physicochemical Properties

While comprehensive experimental data for this compound is not extensively published, key properties have been collated from chemical suppliers and databases.

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 84940-46-5 | [1][2][3][4][5] |

| Molecular Formula | C₆HF₆N | [1][2][4][5] |

| Molecular Weight | 201.07 g/mol | [2][5] |

| IUPAC Name | This compound | [1][4] |

| Appearance | Clear, colorless liquid | [4] |

| Purity (Assay by GC) | ≥96.0% - 97% | [2][4] |

| Refractive Index (@ 20°C) | 1.3745 - 1.3795 | [4] |

Table 2: Comparative Properties of Related Trifluoromethylpyridines

To provide a broader context, the properties of two related, more extensively studied trifluoromethylpyridines are presented below.

| Property | 4-(Trifluoromethyl)pyridine | 2-Chloro-4-(trifluoromethyl)pyridine |

| CAS Number | 3796-24-5 | 81565-18-6 |

| Molecular Formula | C₆H₄F₃N | C₆H₃ClF₃N |

| Molecular Weight | 147.10 g/mol | 181.54 g/mol |

| Boiling Point | 110 °C | Not available |

| Density (@ 25°C) | 1.27 g/mL | Not available |

| Refractive Index (@ 20°C) | 1.417 | Not available |

| Source(s) | [6] | [7] |

Synthesis and Reactivity

Proposed Synthetic Strategies

The synthesis of highly substituted pyridines often involves cyclocondensation reactions or the modification of pre-existing pyridine rings.

-

Cyclocondensation Reactions: A common approach for constructing the trifluoromethylpyridine core is the Bohlmann-Rahtz heteroannulation reaction. This involves the reaction of a trifluoromethyl-containing building block, such as a trifluoromethyl-α,β-ynone, with a β-enamino ester or ketone.[8][9][10] Adapting this methodology to produce the specific substitution pattern of this compound would require appropriately functionalized starting materials.

-

Modification of a Pyridine Ring: Another viable strategy is the direct fluorination and trifluoromethylation of a substituted pyridine. This can be achieved through methods such as chlorine/fluorine exchange on a polychlorinated pyridine precursor.[11][12][13]

The following diagram illustrates a conceptual synthetic workflow for trifluoromethylpyridines.

Caption: Conceptual synthetic pathways to trifluoromethylpyridines.

Representative Experimental Protocol: Electrophilic Fluorination

While a specific protocol for this compound is unavailable, the following is a general procedure for the electrophilic fluorination of a dihydropyridine, a common reaction type in the synthesis of fluorinated heterocycles.[14] This protocol can be conceptually adapted for the fluorination of a suitable pyridine precursor.

Materials:

-

1,2-Dihydropyridine derivative (1.0 mmol)

-

Selectfluor® (1.0 mmol)

-

Dry Acetonitrile (10 mL)

-

3 Å Molecular Sieves

-

Argon atmosphere

Procedure:

-

A solution of Selectfluor® (0.354 g, 1.0 mmol) in dry acetonitrile (5 mL) is prepared.

-

The 1,2-dihydropyridine derivative (1.0 mmol) is dissolved in dry acetonitrile (5 mL) in a round-bottom flask containing 3 Å molecular sieves under an argon atmosphere.

-

The flask is cooled to 0°C in an ice bath.

-

The Selectfluor® solution is added dropwise to the stirred solution of the dihydropyridine at 0°C.

-

The reaction mixture is stirred for 10 minutes at 0°C, after which the temperature is slowly allowed to rise to room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is concentrated in vacuo to dryness.

-

The residue is diluted with diethyl ether (15 mL) and filtered to remove insoluble materials.

-

The filtrate is concentrated, and the crude product can be purified by column chromatography.

Spectroscopic and Analytical Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not published. However, a study on the related compound, 2-chloro-4-(trifluoromethyl)pyridine (2CTFMP), provides insights into the expected spectral characteristics.[7]

-

¹H and ¹³C NMR: The chemical shifts would be significantly influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl substituents.

-

FT-IR and FT-Raman: Characteristic vibrational bands for C-F, C-N, and C-C stretching in the pyridine ring are expected. For 2CTFMP, C-C stretching vibrations were observed in the region of 1610-1350 cm⁻¹, and C-N stretching was assigned in the 1382-1266 cm⁻¹ range.[7]

-

Mass Spectrometry: The molecular ion peak and fragmentation patterns would be characteristic of the compound's structure.

Applications in Research and Development

The utility of trifluoromethylpyridines in drug discovery and agrochemicals is well-established.[11][12][13] The trifluoromethyl group can enhance a molecule's metabolic stability by blocking sites of oxidation and can improve cell membrane permeability due to its lipophilicity.

The following diagram illustrates the central role of the trifluoromethylpyridine scaffold in the development of bioactive compounds.

Caption: The influence of the trifluoromethylpyridine scaffold on molecular properties and applications.

Conclusion

This compound is a fluorinated heterocyclic compound with significant potential as a building block in the design of new pharmaceuticals and agrochemicals. While detailed experimental and biological data for this specific molecule are currently sparse in the public domain, this guide provides the available physicochemical properties and outlines plausible synthetic strategies based on established methodologies for related compounds. Further research into the synthesis, reactivity, and biological activity of this and similar polyfluorinated pyridines is warranted to fully explore their potential in various scientific and industrial applications.

References

- 1. pschemicals.com [pschemicals.com]

- 2. CAS 84940-46-5 | 3H32-3-3L | MDL MFCD03840203 | this compound | SynQuest Laboratories [synquestlabs.com]

- 3. echemi.com [echemi.com]

- 4. L20053.03 [thermofisher.com]

- 5. 84940-46-5 | this compound - Capot Chemical [capotchem.com]

- 6. 4-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. colab.ws [colab.ws]

- 9. Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 13. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 14. mdpi.com [mdpi.com]

Physical properties of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Physical Properties of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

Introduction

In the landscape of modern chemical synthesis, fluorinated heterocyclic compounds represent a cornerstone for innovation, particularly within the pharmaceutical and agrochemical sectors. The strategic incorporation of fluorine atoms and trifluoromethyl groups into a pyridine scaffold can dramatically alter a molecule's physicochemical and biological properties. This often leads to enhanced metabolic stability, increased lipophilicity, and improved bioavailability.[1][2] this compound is a prime exemplar of this molecular architecture. Its highly electronegative substituents create a unique electronic profile, making it a valuable and reactive building block for the synthesis of complex, high-value target molecules.[1][3]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple cataloging of data to provide a synthesized overview of the physical properties of this compound, grounded in available data and expert analysis. We will delve into its core physicochemical characteristics, offer insights into its anticipated spectroscopic profile, outline standardized methods for property verification, and provide essential safety protocols. This document is designed to empower scientists to handle, utilize, and modify this versatile reagent with confidence and precision.

Molecular Structure and Chemical Identity

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 84940-46-5 | [4][5][6][7] |

| Molecular Formula | C₆HF₆N | [4][5][6] |

| Molecular Weight | 201.07 g/mol | [5][6][7] |

| IUPAC Name | This compound | [7] |

| InChI Key | DODFHNWFNCGXOW-UHFFFAOYSA-N | [7] |

| SMILES | FC1=NC(F)=C(F)C(C(F)(F)F)=C1 | [4] |

| Synonyms | 2,3,6-trifluoro-4-trifluoromethyl pyridine | [7] |

To visualize the spatial arrangement and connectivity of its atoms, the following diagram represents the two-dimensional structure of the molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The physical properties of a reagent are critical parameters that dictate its handling, reaction conditions, and purification strategies. The table below consolidates the key physicochemical data available for this compound.

| Property | Value | Source(s) |

| Physical State | Solid | [4] |

| Boiling Point | 102-104 °C | [6] |

| 104-106 °C | [7] | |

| Density | 1.563 g/mL at 25 °C | [6] |

| 1.579 g/mL | [7] | |

| Refractive Index (n₂₀/D) | 1.377 | [6] |

| 1.3774 | [7] | |

| Flash Point | 98 °F (36.7 °C) | [6] |

| Purity (Commercial) | ≥95%, ≥97% | [4][7] |

Discussion of Properties:

-

Physical State : The compound is noted to be a solid at standard temperature and pressure, which is an important consideration for weighing and transfer.[4]

-

Boiling Point & Density : The slight variations in reported boiling point and density are likely attributable to differences in the purity of the samples tested or minor variations in measurement conditions between suppliers.[6][7] A boiling point of approximately 104 °C indicates moderate volatility.

-

Solubility : While specific solubility data is not widely published, its highly fluorinated structure suggests it will have good solubility in common organic solvents (e.g., ethers, halogenated solvents, and ketones) and low solubility in aqueous media. This behavior is typical for similar fluorinated organic molecules.[8]

-

Flash Point : With a flash point of ~37 °C, the compound is classified as a flammable liquid, requiring appropriate precautions to avoid ignition sources.[6]

Anticipated Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : A single signal is expected for the lone aromatic proton at the C5 position. This signal would likely appear as a complex multiplet in the downfield region (δ 7.5-8.5 ppm) due to coupling with the adjacent fluorine atoms at C3 and C6.

-

¹⁹F NMR : This is the most informative NMR technique for this compound. Four distinct signals are anticipated: one for the CF₃ group (likely a singlet or a narrow multiplet) and three separate signals for the aromatic fluorine atoms at C2, C3, and C6. Significant fluorine-fluorine (F-F) coupling would be observed between these aromatic fluorines, providing definitive structural confirmation.

-

¹³C NMR : Six distinct signals for the pyridine ring carbons and one signal for the trifluoromethyl carbon are expected. All carbon signals will exhibit coupling with attached and nearby fluorine atoms (¹JCF, ²JCF, etc.), resulting in complex splitting patterns that are highly characteristic of the substitution pattern.

-

-

Infrared (IR) Spectroscopy The IR spectrum should display strong, characteristic absorption bands corresponding to:

-

C-F stretching : Intense bands in the 1100-1350 cm⁻¹ region, typical for trifluoromethyl and aryl-fluoride bonds.

-

C=N and C=C stretching : A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.

-

-

Mass Spectrometry (MS) In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 201. Common fragmentation patterns would likely involve the loss of fluorine atoms or the entire CF₃ group.

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, the physical properties of this compound should be verified using standardized laboratory procedures.

Workflow for Property Verification

Caption: Standard workflow for verifying key physical properties.

1. Determination of Density using a Pycnometer

-

Principle : This method relies on accurately measuring the mass of a precise volume of the substance.

-

Methodology :

-

Clean and dry a pycnometer of known volume (e.g., 5 mL) and record its empty mass (m₁).

-

Fill the pycnometer with the sample, ensuring no air bubbles are present. If the compound is solid, it must be melted first, and the temperature must be carefully controlled and recorded.

-

Record the mass of the pycnometer filled with the sample (m₂).

-

Calculate the density (ρ) using the formula: ρ = (m₂ - m₁) / V, where V is the calibrated volume of the pycnometer.

-

The measurement should be performed at a constant, recorded temperature (e.g., 25 °C).

-

2. Determination of Boiling Point by Distillation

-

Principle : The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

-

Methodology :

-

Set up a simple distillation apparatus using a round-bottom flask, a condenser, and a collection flask.

-

Place a small volume of the sample in the distillation flask with boiling chips.

-

Position a thermometer so that the top of the bulb is level with the side arm of the distillation head.

-

Heat the flask gently.

-

Record the temperature at which a steady distillation rate is achieved and vapor and condensate are in equilibrium. This temperature range is the boiling point.

-

Record the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

-

3. Measurement of Refractive Index using an Abbe Refractometer

-

Principle : The refractive index measures how light bends as it passes through the substance and is a characteristic constant.

-

Methodology :

-

Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism temperature is controlled, typically at 20 °C.

-

Apply a few drops of the liquid sample to the lower prism.

-

Close the prisms and adjust the instrument until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Read the refractive index value directly from the instrument's scale.

-

Safety, Handling, and Storage

Due to its chemical nature and reactivity, proper safety protocols are mandatory when working with this compound.

-

Hazard Identification :

-

Recommended Handling Procedures :

-

Ventilation : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[1]

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[1][13]

-

Spill Response : In case of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for proper chemical waste disposal.[14]

-

-

Storage :

Conclusion

This compound is a highly functionalized building block with a distinct set of physical properties defined by its extensive fluorination. Its moderate boiling point, high density, and status as a flammable liquid are key parameters that inform its practical application in a research setting. While detailed spectroscopic data requires experimental acquisition, its anticipated NMR and IR signatures provide a reliable basis for its identification and characterization. By adhering to the standardized protocols for property determination and the stringent safety measures outlined in this guide, researchers can effectively and safely leverage the unique reactivity of this compound to advance the fields of medicinal chemistry, materials science, and agricultural science.

References

- 1. 2,3,4-Trichloro-6-(trifluoromethyl)pyridine|CAS 1214344-06-5 [benchchem.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. This compound | VSNCHEM [vsnchem.com]

- 5. This compound | 84940-46-5 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. This compound, 97%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 8. 2-Fluoro-6-(trifluoromethyl)pyridine - Huimeng Bio-tech [huimengchem.cn]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. jocpr.com [jocpr.com]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. assets.thermofisher.cn [assets.thermofisher.cn]

- 15. bg.cpachem.com [bg.cpachem.com]

A Technical Guide to the Predicted Spectroscopic Data of 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine, a compound of significant interest to researchers in agrochemicals and pharmaceuticals.[1][2] Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by empirical data from structurally analogous fluorinated pyridines, to construct a detailed and predictive spectroscopic profile. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this compound. We will delve into the predicted ¹H, ¹³C, and ¹⁹F NMR spectra, and mass spectrometric fragmentation patterns, providing the causal logic behind these predictions. Furthermore, this guide outlines standardized protocols for acquiring high-fidelity spectroscopic data.

Introduction and Molecular Structure

This compound is a highly functionalized pyridine derivative. The pyridine core is substituted with three fluorine atoms at positions 2, 3, and 6, and a trifluoromethyl group at position 4. This high degree of fluorination is expected to significantly influence the molecule's chemical and physical properties, including its electronic profile, lipophilicity, and metabolic stability, making it an attractive scaffold in medicinal and agricultural chemistry.[1][2]

The precise characterization of such molecules is paramount. Spectroscopic techniques, particularly NMR and MS, are the cornerstones of molecular structure elucidation. This guide will provide a detailed predictive analysis of the key spectroscopic signatures of the title compound.

Molecular Structure:

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to be simple, showing a single signal corresponding to the proton at the C-5 position.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| 7.5 - 7.9 | ddd | J(H,F) ortho ≈ 7-10 HzJ(H,F) meta ≈ 1-3 HzJ(H,F) para ≈ 0-1 Hz | H-5 |

Rationale for Prediction:

-

Chemical Shift: The pyridine ring is an electron-deficient system, which generally results in downfield chemical shifts for its protons. The presence of four highly electronegative fluorine substituents (three ring fluorines and the CF₃ group) will further deshield the remaining proton. The predicted range of 7.5 - 7.9 ppm is based on data from similar compounds like 2,3,5,6-tetrafluoropyridine, which shows a proton signal around 7.13 ppm.[3] The additional electron-withdrawing trifluoromethyl group at the para position is expected to shift this further downfield.

-

Multiplicity: The H-5 proton will be coupled to the neighboring fluorine atoms. The largest coupling is expected to be the ortho coupling to F-6 (³JH-F). A smaller meta coupling to F-3 (⁴JH-F) is also anticipated. A very small para coupling to F-2 (⁵JH-F) may or may not be resolved. This would result in a doublet of doublet of doublets (ddd) or a more complex multiplet if long-range couplings are significant.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be more complex due to the presence of five distinct aromatic carbons and the carbon of the trifluoromethyl group, all of which will exhibit coupling to fluorine.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| 145 - 155 | ddd | ¹JC-F ≈ 240-260 Hz | C-2 |

| 135 - 145 | ddd | ¹JC-F ≈ 240-260 Hz | C-3 |

| 120 - 130 | q | ¹JC-F ≈ 270-280 Hz | C-4 (CF₃) |

| 110 - 120 | m | C-5 | |

| 148 - 158 | ddd | ¹JC-F ≈ 240-260 Hz | C-6 |

| 120 - 125 | q | ¹JC-F ≈ 270-280 Hz | -CF₃ |

Rationale for Prediction:

-

Chemical Shifts: The carbons directly bonded to fluorine (C-2, C-3, C-6) are expected to resonate at very low field and show large one-bond C-F coupling constants. The chemical shifts of pyridine carbons are typically in the range of 120-150 ppm.[4] The strong electron-withdrawing effect of the attached fluorine will deshield these carbons. The carbon bearing the trifluoromethyl group (C-4) will also be significantly deshielded. The protonated carbon (C-5) is expected to be the most shielded of the ring carbons. The trifluoromethyl carbon itself will appear as a quartet with a large one-bond C-F coupling.

-

Multiplicity and Coupling Constants: A key feature of the ¹³C NMR of fluorinated compounds is the presence of large C-F coupling constants, which can extend over several bonds.[5][6]

-

¹JC-F: The one-bond couplings for carbons attached to fluorine are typically in the range of 240-280 Hz.

-

²JC-F: Two-bond couplings are smaller, generally 15-30 Hz.

-

³JC-F and ⁴JC-F: Three and four-bond couplings are typically in the range of 1-10 Hz. Each carbon signal will therefore appear as a complex multiplet due to coupling with multiple fluorine atoms. For instance, C-5 will show coupling to F-6 (ortho), F-3 (ortho), F-2 (meta), and the CF₃ group (meta).

-

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is the most informative for this molecule, with four distinct fluorine environments. The high sensitivity and wide chemical shift range of ¹⁹F NMR make it an excellent tool for characterizing such compounds.[7]

| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) Hz | Assignment |

| -60 to -70 | t | ⁵JF-F ≈ 15-20 Hz | -CF₃ |

| -90 to -100 | m | F-2 | |

| -140 to -150 | m | F-3 | |

| -85 to -95 | m | F-6 |

Rationale for Prediction:

-

Chemical Shifts:

-

-CF₃: Trifluoromethyl groups on aromatic rings typically resonate in the range of -60 to -70 ppm.[7]

-

Ring Fluorines: The chemical shifts of fluorine atoms on a pyridine ring are sensitive to their position relative to the nitrogen and other substituents. Generally, fluorine atoms at the 2 and 6 positions are the most deshielded (less negative chemical shift), while those at the 3 and 5 positions are more shielded. The fluorine at the 4-position is typically the most shielded. In this case, F-2 and F-6 are predicted to be in a similar region, while F-3 will be at a higher field (more negative chemical shift).

-

-

Multiplicity and Coupling Constants: Significant F-F coupling is expected.

-

The CF₃ group is expected to show coupling to the two meta fluorine atoms (F-3 and F-5, though F-5 is a proton), resulting in a triplet-like appearance if the coupling constants are similar. The coupling will be a five-bond coupling (⁵JF-F).

-

Each of the ring fluorines will be coupled to the other ring fluorines and the CF₃ group, resulting in complex multiplets. For example, F-2 will be coupled to F-3 (ortho, ³JF-F ≈ 20 Hz), F-6 (meta, ⁴JF-F ≈ 5-10 Hz), and the CF₃ group (para, ⁶JF-F ≈ 1-5 Hz).

-

Caption: Predicted ¹⁹F-¹⁹F coupling network for this compound.

Predicted Mass Spectrum

Electron ionization mass spectrometry (EI-MS) is expected to produce a clear molecular ion peak and a series of characteristic fragment ions.

| Predicted m/z | Ion | Fragmentation Pathway |

| 219 | [M]⁺ | Molecular Ion |

| 200 | [M-F]⁺ | Loss of a fluorine radical |

| 150 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical |

| 131 | [M-CF₃-F]⁺ | Subsequent loss of a fluorine radical |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

Rationale for Prediction:

-

Molecular Ion: The molecular ion peak at m/z 219 is expected to be reasonably intense due to the stability of the aromatic pyridine ring.

-

Fragmentation: The C-CF₃ bond is often a point of facile cleavage in the mass spectrometer. Therefore, a prominent peak corresponding to the loss of the CF₃ radical (a loss of 69 mass units) to give an ion at m/z 150 is anticipated.[8][9] The loss of a fluorine atom from the molecular ion to give an ion at m/z 200 is also a likely fragmentation pathway.[8] The trifluoromethyl cation itself ([CF₃]⁺) at m/z 69 is also a commonly observed fragment for compounds containing this group.[10]

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

Caption: Recommended workflow for the spectroscopic analysis of this compound.

A. NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. A spectral width of at least 12 ppm is recommended. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the presence of C-F coupling and potentially long relaxation times for quaternary carbons, a longer relaxation delay (e.g., 5 seconds) and a larger number of scans will be necessary for quantitative analysis.[5]

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. A wide spectral width (e.g., -200 to 0 ppm) should be used. CFCl₃ or another suitable reference standard should be used for accurate chemical shift referencing.[2]

-

Data Processing: Process all NMR data with appropriate phasing, baseline correction, and referencing. For ¹H and ¹⁹F spectra, carefully analyze the coupling patterns to determine coupling constants.

B. Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this, direct injection or GC-MS with electron ionization (EI) is suitable. For less volatile samples or to obtain a pseudomolecular ion, LC-MS with electrospray ionization (ESI) can be used.

-

Acquisition: Acquire a high-resolution mass spectrum to confirm the elemental composition of the molecular ion and its fragments. An instrument with time-of-flight (TOF) or Orbitrap mass analyzer is recommended.

-

Fragmentation Analysis (MS/MS): If using ESI, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion [M+H]⁺ to obtain fragmentation data that can be compared with the predicted EI fragmentation pattern.

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile for this compound. The predicted ¹H, ¹³C, and ¹⁹F NMR and mass spectrometry data, along with their detailed interpretations, offer a robust framework for the unambiguous identification and characterization of this molecule. The provided experimental protocols outline the necessary steps for acquiring high-quality data. This document serves as a valuable resource for researchers working with this and other complex fluorinated heterocyclic compounds, facilitating more efficient and accurate research and development. It is important to re-emphasize that these are predicted values, and experimental verification is the ultimate standard for structural confirmation. Computational methods, such as Density Functional Theory (DFT), can also be employed to further refine these predictions.[11][12]

References

- 1. Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 4. testbook.com [testbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 11. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A computational tool to accurately and quickly predict 19F NMR shifts of molecules with fluorine-carbon and fluorine-boron bonds. | Imperial College London [data.hpc.imperial.ac.uk]

An In-depth Technical Guide to the ¹⁹F NMR Spectroscopy of Polyfluorinated Pyridines with a Focus on 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organofluorine compounds.[1] The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity, comparable to that of proton (¹H) NMR.[2] A significant advantage of ¹⁹F NMR is its wide chemical shift range, which spans over 800 ppm, minimizing signal overlap and providing high resolution.[1][2]

Fluorinated pyridines are a critical structural motif in numerous pharmaceuticals and agrochemicals. ¹⁹F NMR is an indispensable tool for their characterization, allowing for the unambiguous determination of substitution patterns and electronic environments. This guide will delve into the theoretical and practical aspects of the ¹⁹F NMR spectrum of polyfluorinated pyridines, using 2,3,6-Trifluoro-4-(trifluoromethyl)pyridine as a central example.

Predicted ¹⁹F NMR Spectrum of this compound

The ¹⁹F NMR spectrum of this compound is expected to exhibit four distinct signals, one for each unique fluorine environment: the trifluoromethyl (CF₃) group and the fluorine atoms at the C2, C3, and C6 positions of the pyridine ring.

Chemical Shifts (δ):

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus.[3] For fluorinated aromatic systems, the position of the fluorine atom on the ring and the electronic nature of other substituents have a profound impact on the chemical shift.

-

-CF₃ Group: Trifluoromethyl groups on aromatic rings typically resonate in a well-defined region of the ¹⁹F NMR spectrum. For trifluoromethylpyridines, this signal is generally found upfield.

-

Aromatic Fluorines (F2, F3, F6): The chemical shifts of fluorine atoms directly attached to the pyridine ring will vary depending on their position relative to the nitrogen atom and the trifluoromethyl group. The nitrogen atom generally causes a downfield shift for the ortho-fluorine (F2, F6). The electron-withdrawing trifluoromethyl group will also influence the chemical shifts of the adjacent fluorine atoms.

Spin-Spin Coupling (J):

Through-bond spin-spin coupling between fluorine nuclei provides valuable information about the connectivity of the molecule. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the coupled nuclei.

-

Ortho Coupling (³JFF): Coupling between fluorine atoms on adjacent carbons (e.g., F2 and F3) is typically the largest, in the range of 20-30 Hz.

-

Meta Coupling (⁴JFF): Coupling between fluorine atoms separated by two carbons (e.g., F2 and F6, F3 and F6) is generally smaller, typically 0-10 Hz.

-

Para Coupling (⁵JFF): Coupling across the ring (e.g., F3 and F6) can also be observed, though it is often smaller than meta coupling.

-

Coupling to the -CF₃ Group: The fluorine atoms of the trifluoromethyl group will couple to the fluorine atoms on the ring. The magnitude of this coupling will depend on the number of bonds separating them (e.g., ⁴J(F3-CF₃) and ⁵J(F2-CF₃, F6-CF₃)).

The interplay of these couplings will result in complex splitting patterns for each of the four signals. For instance, the signal for F3 would be expected to be a doublet of doublets of quartets due to coupling with F2, F6, and the CF₃ group.

Data Presentation

The following table summarizes the expected ¹⁹F NMR spectral parameters for this compound. The chemical shift ranges are estimates based on data for similar fluorinated aromatic and heterocyclic compounds.[4]

| Fluorine Position | Expected Chemical Shift (δ) Range (ppm) | Predicted Multiplicity | Expected Coupling Constants (JFF) (Hz) |

| -CF₃ | -60 to -70 | Quartet of triplets (or complex multiplet) | ⁴J(F-C-C-C-F) to F3, ⁵J(F-C-C-C-C-F) to F2 and F6 |

| F2 | -80 to -120 | Doublet of doublets of quartets | ³J(F2-F3), ⁴J(F2-F6), ⁵J(F2-CF₃) |

| F3 | -130 to -160 | Doublet of quartets | ³J(F3-F2), ⁴J(F3-CF₃) |

| F6 | -80 to -120 | Doublet of doublets of quartets | ⁴J(F6-F2), ⁵J(F6-CF₃) |

Note: The multiplicity is a first-order prediction and the actual spectrum may show more complex, second-order effects.

Visualization

The following diagrams illustrate the structure, coupling pathways, and a general experimental workflow for the ¹⁹F NMR analysis of this compound.

Caption: Structure of this compound.

Caption: Predicted ¹⁹F-¹⁹F spin-spin coupling in the target molecule.

Caption: A typical workflow for ¹⁹F NMR spectroscopy experiments.

Experimental Protocols

A general protocol for acquiring a ¹⁹F NMR spectrum of a fluorinated pyridine derivative is as follows.[5][6][7]

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube.

-